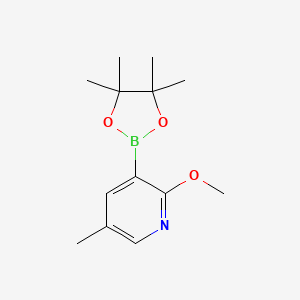
Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
Descripción general
Descripción
“Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C12H15NO3•HCl . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.71 . Other physical and chemical properties are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study by Almeida et al. (2017) focused on the synthesis of a pyrrole derivative, specifically a polypyrrole derivatised with Methyl Red azo dye. This study explored the electrochromic properties of the resultant films, which are significant for applications in pH sensors (Almeida et al., 2017).
Chemical Properties and Reactions :
- Knölker and O'sullivan (1994) described the palladium-promoted synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides, using pyridine hydrochloride for chemoselective cleavage. This highlights the chemical reactivity of related compounds in synthetic processes (Knölker & O'sullivan, 1994).
Application in Material Science :
- Research by Matsuda (1973) investigated the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene. This reaction, involving a pyridine base, led to the production of methyl 3-pentenoate, demonstrating the potential use of these compounds in material synthesis (Matsuda, 1973).
Photophysical Properties :
- A study by Yoon et al. (2019) on S, N, and Se-modified methyl salicylate derivatives explored their photophysical properties. This research is significant in understanding the photochemical behaviors of such compounds, which can be crucial in various applications like photovoltaics or sensors (Yoon et al., 2019).
Analytical Applications :
- Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its potential in analytical chemistry for preconcentration of various elements (Kagaya & Yoshimori, 2012).
Synthesis of Novel Compounds :
- Yang et al. (1999) reported on the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, leading to the creation of a hyperbranched aromatic polyamide. This work contributes to the field of polymer science, particularly in the synthesis of new polymeric materials (Yang et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHAEDONDAFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)






